Cas no 329701-88-4 (1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one)

1-(Morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one is a synthetic organic compound featuring both morpholine and piperazine moieties, linked via a ketone-functionalized ethane bridge. Its structure incorporates a trifluoromethylphenyl group, enhancing lipophilicity and potential bioactivity. This compound is of interest in medicinal chemistry due to its dual heterocyclic framework, which may confer selectivity in targeting specific receptors or enzymes. The trifluoromethyl group improves metabolic stability and binding affinity, making it a valuable intermediate for drug discovery, particularly in CNS or GPCR-related research. Its well-defined synthetic route allows for scalable production, supporting further pharmacological evaluation.
1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one structure
329701-88-4 structure
商品名:1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one
CAS番号:329701-88-4
MF:C18H24F3N3O2
メガワット:371.397274971008
CID:5270400

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one
    • インチ: 1S/C18H24F3N3O2/c19-18(20,21)16-3-1-15(2-4-16)13-22-5-7-23(8-6-22)14-17(25)24-9-11-26-12-10-24/h1-4H,5-14H2
    • InChIKey: GBHWXTRYHGPZMI-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCOCC1)CN1CCN(CC2=CC=C(C(F)(F)F)C=C2)CC1

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00911038-1g
1-(Morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one
329701-88-4 90%
1g
¥2401.0 2023-03-17
Key Organics Ltd
MS-2063-10MG
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone
329701-88-4 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
MS-2063-20MG
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone
329701-88-4 >90%
20mg
£76.00 2023-04-19
Ambeed
A958028-1g
1-(Morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one
329701-88-4 90%
1g
$350.0 2024-04-20
Key Organics Ltd
MS-2063-1MG
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone
329701-88-4 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
MS-2063-50MG
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone
329701-88-4 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
MS-2063-5MG
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone
329701-88-4 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
MS-2063-100MG
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone
329701-88-4 >90%
100mg
£146.00 2025-02-09

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one 関連文献

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-oneに関する追加情報

Introduction to 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one (CAS No. 329701-88-4)

1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one (CAS No. 329701-88-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of morpholine and piperazine, with a trifluoromethyl group attached to a phenyl ring. Its unique structural features and pharmacological properties make it a valuable candidate for various therapeutic applications.

The molecular structure of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one is characterized by the presence of multiple functional groups, including the morpholine ring, piperazine ring, and the trifluoromethyl-substituted phenyl group. These structural elements contribute to its high binding affinity for specific receptors and enzymes, making it a promising lead compound in drug discovery.

Recent studies have highlighted the potential of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to modulate the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation.

In addition to its anti-inflammatory effects, 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one has been investigated for its potential as an antipsychotic agent. Preclinical studies have demonstrated that this compound can effectively bind to dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. The selective binding to these receptors suggests that it may have fewer side effects compared to traditional antipsychotic drugs.

The pharmacokinetic properties of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one have also been studied extensively. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for development as an oral medication. The compound's metabolic stability and low potential for drug-drug interactions further enhance its therapeutic potential.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.

The synthesis of 1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-y l)ethanone involves several steps, including the formation of the morpholine and piperazine rings, as well as the introduction of the trifluoromethyl-substituted phenyl group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its commercialization as a pharmaceutical product.

In conclusion, 1-(morpholin-4-y l)-2-(4-{[4-(trifluoromethyl)phen yl]methyl}pip erazin - 1 - yl )et han - 1 - one (CAS No. 329701 - 88 - 4 ) is a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its full potential, with the aim of bringing this innovative compound to market as a safe and effective treatment option.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:329701-88-4)1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one
A1015663
清らかである:99%
はかる:1g
価格 ($):315.0